

# Spectroscopic Cross-Validation of 3-((4-Bromophenyl)amino)propanoic Acid: A Comparative Guide

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## Compound of Interest

Compound Name: 3-((4-Bromophenyl)amino)propanoic acid

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For researchers, scientists, and drug development professionals, accurate structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for **3-((4-Bromophenyl)amino)propanoic acid**, a compound of interest in medicinal chemistry. Due to the limited availability of direct and comprehensive public spectroscopic data for this specific molecule, this guide will leverage data from structurally similar compounds to provide a robust cross-validation framework. This approach demonstrates a practical methodology for researchers when faced with incomplete datasets for a primary compound.

This guide will focus on the key spectroscopic techniques used for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). By comparing the expected spectral features of **3-((4-Bromophenyl)amino)propanoic acid** with known data from analogous structures, we can build a confident spectroscopic profile.

## Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **3-((4-Bromophenyl)amino)propanoic acid** and its structural analogs.

Table 1: <sup>1</sup>H NMR Spectral Data Comparison

Compound	Aromatic Protons (ppm)	-CH(NH)- Proton (ppm)	-CH <sub>2</sub> - Protons (ppm)	-NH- Proton (ppm)	-COOH Proton (ppm)
3-((4-Bromophenyl)amino)propanoic acid (Expected)	7.2-7.4 (d, 2H), 6.5-6.7 (d, 2H)	~4.0-4.5 (t)	~2.6-2.8 (t)	Broad singlet	>10 (Broad singlet)
3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid[1]	7.32-7.63 (m)	-	4.26 (t)	-	-
4-Bromoaniline	7.23 (d), 6.69 (d)	-	-	3.75 (s)	-
Propanoic acid[2]	-	-	2.38 (q)	-	11.7 (s)

Table 2: <sup>13</sup>C NMR Spectral Data Comparison

Compound	Aromatic Carbons (ppm)	-CH(NH)- Carbon (ppm)	-CH <sub>2</sub> - Carbon (ppm)	C=O Carbon (ppm)	C-Br Carbon (ppm)
3-((4-Bromophenyl)amino)propanoic acid (Expected)	~145 (C-N), ~132 (C-H), ~115 (C-H), ~110 (C-Br)	~50-55	~35-40	~170-175	~110
3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid[1]	111.96– 140.42	-	51.44	175.79	-
4-Bromoaniline	145.9, 132.3, 116.8, 109.2	-	-	-	109.2
Propanoic acid[3]	-	-	27.6	179.9	-

Table 3: FTIR Spectral Data Comparison (Key Vibrational Frequencies, cm<sup>-1</sup>)

Functional Group	3-((4-Bromophenyl)amino)propanoic acid (Expected)	3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid[1]	Propanoic acid
O-H (Carboxylic Acid)	2500-3300 (broad)	-	2500-3300 (broad)
N-H (Amine)	3300-3500 (medium)	-	-
C-H (Aromatic)	3000-3100 (sharp)	3000-3100	-
C-H (Aliphatic)	2850-2960 (medium)	2850-2960	2850-2960
C=O (Carboxylic Acid)	1700-1725 (strong)	1700-1725	1700-1725
C=C (Aromatic)	1500-1600 (medium)	1500-1600	-
C-N (Amine)	1250-1350 (medium)	-	-
C-Br	500-600 (strong)	-	-

Table 4: Mass Spectrometry Data Comparison

Compound	Molecular Ion (M <sup>+</sup> ) (m/z)	Key Fragmentation Peaks (m/z)
3-((4-Bromophenyl)amino)propanoic acid	243/245 (due to Br isotopes)	Loss of -COOH, fragmentation of the bromophenyl group
3-Amino-3-(3-bromophenyl)propanoic acid[4]	243/245	184/186, 120
Propanoic acid[5]	74	45, 29, 28

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard practices for the analysis of organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). The choice of solvent is critical to avoid obscuring analyte signals.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire a one-dimensional proton spectrum.
  - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a one-dimensional carbon spectrum.
  - A broader spectral width is required (typically 0-200 ppm).
  - Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is necessary.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation (ATR Method):**
  - Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure to ensure good contact between the sample and the crystal.<sup>[6]</sup>
- **Instrumentation:** Use a benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.

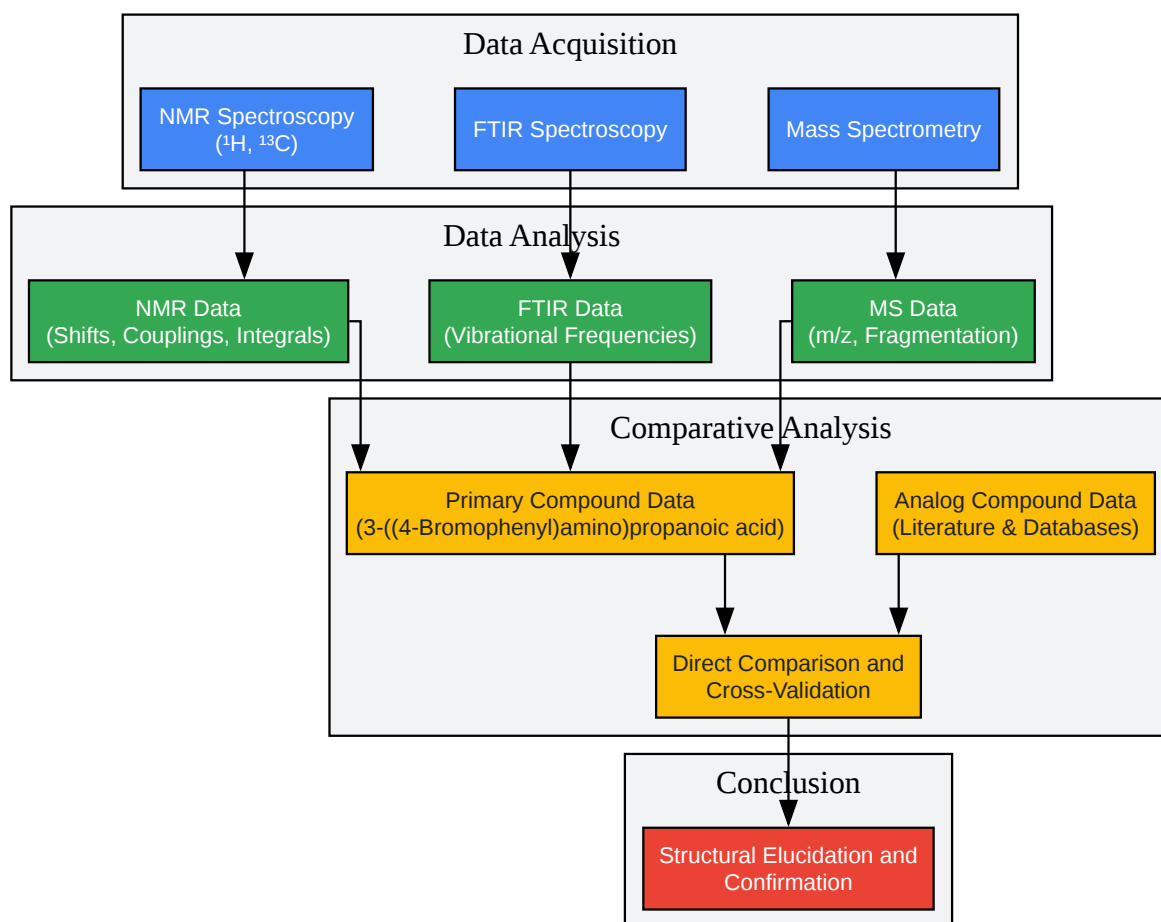
- Data Acquisition:
  - Collect a background spectrum of the empty ATR crystal.
  - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
  - Typically, spectra are collected over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.<sup>[7]</sup> Further dilute the sample to a final concentration of around 1-10  $\mu\text{g/mL}$ .
- Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
- Data Acquisition:
  - Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system.
  - Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
  - Scan a mass range appropriate for the expected molecular weight of the compound.
- Data Analysis: Determine the molecular weight from the molecular ion peak ( $\text{M}^+$  or  $[\text{M}+\text{H}]^+ / [\text{M}-\text{H}]^-$ ). Analyze the fragmentation pattern to gain further structural information.

# Visualization of the Spectroscopic Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data, a crucial process in the structural elucidation of chemical compounds.



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